Omeprazole sulfone-d3
Overview
Description
Omeprazole sulfone-d3 is a deuterated form of omeprazole sulfone, which is a metabolite of omeprazole. Omeprazole is a well-known proton pump inhibitor used to treat conditions like gastroesophageal reflux disease and peptic ulcers. The deuterated form, this compound, is often used in scientific research as an internal standard for the quantification of omeprazole sulfone due to its stable isotope properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of omeprazole sulfone-d3 involves the incorporation of deuterium into the omeprazole sulfone molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reaction of omeprazole with deuterated hydrogen peroxide (D2O2) under controlled conditions to introduce deuterium atoms into the sulfone group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to isolate the desired deuterated compound .
Chemical Reactions Analysis
Types of Reactions
Omeprazole sulfone-d3 undergoes various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under specific conditions.
Reduction: The sulfone group can be reduced to a sulfide under reducing conditions.
Substitution: The methoxy groups in the molecule can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or deuterated hydrogen peroxide (D2O2) under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of higher oxidation state products such as sulfoxides or sulfones.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
Omeprazole sulfone-d3 is widely used in scientific research for various applications:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of omeprazole and its metabolites.
Biology: Studied for its pharmacokinetic properties and metabolic pathways in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tool for drug metabolism studies.
Industry: Utilized in the development and quality control of pharmaceutical formulations
Mechanism of Action
Omeprazole sulfone-d3, like its non-deuterated counterpart, exerts its effects by inhibiting the H+/K+ ATPase enzyme, also known as the proton pump, in the gastric parietal cells. This inhibition reduces gastric acid secretion, providing relief from acid-related disorders. The deuterium atoms in this compound do not significantly alter its mechanism of action but provide a stable isotope for precise quantification in research studies .
Comparison with Similar Compounds
Similar Compounds
Omeprazole: The parent compound, a proton pump inhibitor.
Omeprazole sulfone: The non-deuterated metabolite of omeprazole.
Esomeprazole: The S-enantiomer of omeprazole, also a proton pump inhibitor.
Lansoprazole: Another proton pump inhibitor with a similar mechanism of action.
Uniqueness
Omeprazole sulfone-d3 is unique due to the incorporation of deuterium atoms, which makes it a valuable tool in scientific research for the precise quantification of omeprazole metabolites. This stable isotope labeling allows for more accurate pharmacokinetic and metabolic studies compared to non-deuterated compounds .
Properties
IUPAC Name |
4,5,7-trideuterio-6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfonyl]-1H-benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-10-8-18-15(11(2)16(10)24-4)9-25(21,22)17-19-13-6-5-12(23-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)/i5D,6D,7D | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEQEYRTSRFZEO-CRSPMMAGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)(=O)C2=NC3=C(N2)C=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C2=C1N=C(N2)S(=O)(=O)CC3=NC=C(C(=C3C)OC)C)[2H])OC)[2H] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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